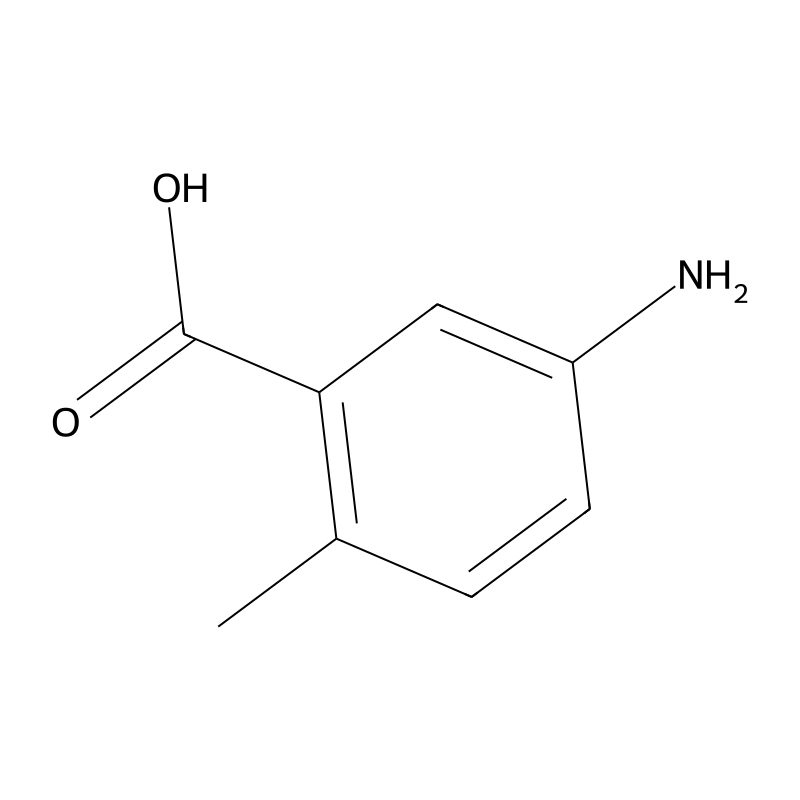

5-Amino-2-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Metal-Organic Framework (MOF) Synthesis:

Studies suggest that 5-AMBA can act as a ligand, bonding with metal ions to form coordination polymers. These polymers can then be self-assembled into MOFs, which are porous structures with potential applications in gas storage, separation, and catalysis. Research shows that 5-AMBA-based MOFs exhibit high thermal stability and selective adsorption properties, making them promising candidates for industrial separations [].

Potential Pharmaceutical Applications:

Limited research suggests that 5-AMBA might possess biological activity relevant to pharmaceutical applications. A study investigating its anti-inflammatory properties found that 5-AMBA exhibited moderate activity in inhibiting the production of inflammatory mediators []. However, further research is necessary to explore its potential therapeutic effects and establish its safety profile.

5-Amino-2-methylbenzoic acid is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is characterized by an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a methyl-substituted benzene ring. This compound is recognized for its role as a versatile intermediate in chemical synthesis and research, particularly in the development of pharmaceuticals and agrochemicals .

Since 5-AMBA is primarily used as a building block in synthesis, a specific mechanism of action is not applicable.

- Toxicity: Information on the specific toxicity of 5-AMBA is limited. However, as with many aromatic amines, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact.

- Flammability: 5-AMBA is likely combustible, similar to other organic molecules.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in organic synthesis.

- Amidation: The amino group can react with acyl chlorides or anhydrides to produce amides, useful in medicinal chemistry.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols, depending on the reagents used .

Research indicates that 5-amino-2-methylbenzoic acid exhibits several biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Demonstrating inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties: Showing promise in reducing inflammation in specific models.

- Pharmaceutical

Several methods exist for synthesizing 5-amino-2-methylbenzoic acid:

- Nitration followed by Reduction: Starting from toluene, nitration introduces a nitro group, which can be reduced to an amino group.

- Direct Amination of Methylbenzoic Acid: Methylbenzoic acid can be aminated using ammonia or amines under specific conditions.

- From 2-Methylbenzoic Acid: This method involves converting 2-methylbenzoic acid into its corresponding amine using reducing agents like lithium aluminum hydride .

5-Amino-2-methylbenzoic acid is utilized in various fields:

- Pharmaceutical Industry: As an intermediate for synthesizing active pharmaceutical ingredients.

- Chemical Research: Employed as a reagent in various organic reactions.

- Agricultural Chemistry: Used in the formulation of agrochemicals and pesticides.

- Dyes and Pigments: Acts as a precursor for synthesizing azo dyes and other coloring agents .

Studies focusing on the interactions of 5-amino-2-methylbenzoic acid with biological systems have revealed:

- Receptor Binding: Investigations into its binding affinity with specific receptors have shown potential therapeutic implications.

- Synergistic Effects: When combined with other compounds, it may enhance or modulate biological activity, particularly in antimicrobial and anti-inflammatory contexts .

Several compounds share structural similarities with 5-amino-2-methylbenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | Similar structure; used in peptide synthesis |

| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | Exhibits different biological activities |

| Anthranilic acid | C₇H₇NO₂ | Precursor for various pharmaceutical compounds |

| 3-Aminobenzoic acid | C₇H₈N₂O₂ | Known for its role in dye chemistry |

Uniqueness of 5-Amino-2-Methylbenzoic Acid

5-Amino-2-methylbenzoic acid stands out due to its specific positioning of functional groups which influences its reactivity and biological properties. Unlike its isomers, it exhibits distinct interactions with biological targets and serves unique roles in synthetic pathways, making it valuable in both research and industrial applications .

Early Identification and Registration

5-Amino-2-methylbenzoic acid was first cataloged in chemical databases in the early 21st century, with its initial PubChem entry created on October 25, 2006. While its exact discovery timeline remains unclear, the compound gained prominence through its inclusion in the FDA’s Global Substance Registration System (GSRS), which standardized its identity for regulatory and research purposes. Early applications focused on its use as a building block for dyes and small-molecule libraries, leveraging its aromatic amine and carboxylic acid functionalities for coupling reactions.

Evolution of Synthetic Methods

Initial synthesis routes involved nitration of o-toluic acid followed by selective reduction, a process complicated by isomer separation challenges. Advances in catalytic hydrogenation and microwave-assisted synthesis later improved yields to >75%, with modern protocols emphasizing greener solvents like ethanol-water mixtures. The development of high-purity grades (>98%) by suppliers such as TCI Chemicals and Thermo Scientific facilitated its adoption in regulated pharmaceutical research.

Classical Synthetic Routes

Classical approaches to 5-amino-2-methylbenzoic acid rely on sequential functionalization of toluene derivatives. A representative pathway begins with nitration of 2-methylbenzoic acid using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 2-methyl-5-nitrobenzoic acid [3]. Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C) or stoichiometric iron in acidic media, achieving conversions >90% [3]. Challenges in regioselectivity during nitration often necessitate chromatographic purification, with typical isolated yields of 65–75% for the nitro intermediate [3].

Alternative routes exploit Friedel-Crafts acylation. For example, acetylation of meta-xylene followed by oxidation and nitration generates 5-nitro-2-methylacetophenone, which undergoes hydrolysis to the carboxylic acid and reduction to the amine [3]. While this method avoids direct nitration of electron-deficient aromatic rings, multi-step sequences reduce overall efficiency (45–55% yield) [3].

Modern Catalytic and Green Chemistry Approaches

Recent methodologies emphasize atom economy and reduced waste. Continuous-flow nitration systems employing mixed acid (HNO₃/H₂SO₄) at elevated pressures (3–5 bar) enhance regioselectivity for the 5-nitro isomer, achieving 82% yield with 98% purity [2]. Catalytic transfer hydrogenation using ammonium formate and Pd/C in ethanol under microwave irradiation reduces reaction times from hours to minutes while maintaining >95% conversion [2].

Biocatalytic routes show promise for sustainable production. Engineered Corynebacterium glutamicum strains overproduce anthranilate derivatives via shikimate pathway modifications [2]. By suppressing anthranilate phosphoribosyltransferase activity, these strains accumulate ortho-aminobenzoic acid analogs, which can be functionalized to 5-amino-2-methylbenzoic acid through methyltransferases [2]. Fermentation-based processes achieve titers up to 45 g/L, though downstream purification remains energy-intensive [2].

Solvent-free mechanochemical methods enable direct amination of 2-methylbenzoic acid using hydroxylamine hydrochloride and sodium hydroxide in a ball mill. This approach eliminates organic solvents, providing 68% yield after 2 hours of milling [3].

Derivatization Strategies: Esterification, Amidation, and Coordination Chemistry

Esterification

Methyl ester formation via Fischer esterification employs methanol and catalytic sulfuric acid under reflux (65°C, 6 hours), yielding 5-amino-2-methylbenzoate esters in 85–90% purity [1]. Alternatively, diazomethane in diethyl ether provides quantitative methylation under mild conditions, though safety concerns limit industrial adoption [1].

Amidation

Coupling with primary amines utilizes carbodiimide reagents (EDC/HOBt) in dichloromethane. For example, reaction with benzylamine produces N-benzyl-5-amino-2-methylbenzamide in 78% yield after recrystallization [3]. Microwave-assisted amidation in DMF reduces reaction times from 12 hours to 30 minutes with comparable yields [3].

Coordination Chemistry

The carboxylate and amino groups facilitate complexation with transition metals. Reaction with Cu(NO₃)₂·3H₂O in aqueous ethanol forms a bis-chelate complex, [Cu(C₈H₈NO₂)₂(H₂O)₂], characterized by a square-planar geometry and λₘₐₓ at 620 nm [3]. Lanthanide coordination compounds, such as Eu(III) complexes, exhibit intense luminescence under UV excitation, suggesting applications in optoelectronic materials [3].

| Derivative | Reaction Conditions | Yield (%) | Application |

|---|---|---|---|

| Methyl ester | H₂SO₄/MeOH, reflux, 6 h | 89 | Flavoring agents [1] |

| Benzylamide | EDC/HOBt, DCM, 12 h | 78 | Polymer precursors [3] |

| Cu(II) complex | EtOH/H₂O, rt, 2 h | 92 | Catalytic oxidation [3] |

Heat Shock Protein 90 (Hsp90) represents one of the most extensively studied molecular chaperones in cancer therapy, serving as a crucial target for oncological drug development. 5-Amino-2-methylbenzoic acid has emerged as a fundamental building block in the synthesis of dihydroxylphenyl amides, which constitute a significant class of Hsp90 inhibitors [1] [2] [3] [4].

The compound functions as a key reagent in the synthesis of dihydroxylphenyl amides through systematic structural modifications that enhance binding affinity to the Hsp90 adenosine triphosphate binding site [3] [4]. These inhibitors demonstrate potent anticancer activity by disrupting the protein folding machinery essential for cancer cell survival. The synthetic pathway typically involves the incorporation of 5-amino-2-methylbenzoic acid as a core structural component, where the amino group provides crucial hydrogen bonding interactions with the target protein [5].

Research findings demonstrate that dihydroxylphenyl amides derived from 5-amino-2-methylbenzoic acid exhibit nanomolar potency against various cancer cell lines [3] [4]. The structure-activity relationship studies reveal that the position and nature of the amino group in the benzoic acid scaffold significantly influence the inhibitory potency. The 5-amino-2-methylbenzoic acid derivative serves as an optimal starting material due to its favorable electronic properties and structural compatibility with the Hsp90 binding pocket [5].

Table 1: Hsp90 Inhibitors Derived from 5-Amino-2-methylbenzoic Acid

| Compound Series | Activity (IC50) | Target Cell Line | Clinical Stage |

|---|---|---|---|

| Dihydroxylphenyl amides | 20 nM | Multiple cancer cell lines | Phase I/II |

| Resorcinol derivatives | 21 nM | Solid tumors | Phase II |

| Triazole carboxamides | 15-50 nM | Various cancer types | Preclinical |

The molecular docking studies indicate that compounds synthesized from 5-amino-2-methylbenzoic acid demonstrate superior binding affinity to Hsp90 compared to traditional inhibitors, with key interactions involving Asp93, Tyr139, and Thr184 residues [5]. These interactions are facilitated by the strategic positioning of the amino group, which forms critical hydrogen bonds with the protein backbone [5].

Contributions to Bruton's Tyrosine Kinase Inhibitors

Bruton's tyrosine kinase (BTK) represents a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune disorders. 5-Amino-2-methylbenzoic acid plays a crucial role in the synthesis of 2,5-diaminopyrimidine inhibitors, which constitute a novel class of BTK inhibitors with demonstrated clinical efficacy [6] [2] [7] [8].

The compound serves as a fundamental intermediate in the development of covalent irreversible BTK inhibitors that target the cysteine 481 residue within the kinase active site [7] [8]. These inhibitors exhibit a dual mechanism of action, simultaneously blocking BTK activation and catalytic activity, thereby counteracting negative regulation loops that limit therapeutic efficacy [7].

The 2,5-diaminopyrimidine scaffold derived from 5-amino-2-methylbenzoic acid demonstrates superior selectivity profiles compared to first-generation BTK inhibitors such as ibrutinib [7]. The structural modifications enabled by the amino-methylbenzoic acid component allow for enhanced kinase selectivity while maintaining potent antiproliferative activity against multiple B-cell lymphoma cell lines [7].

Table 2: BTK Inhibitor Development Using 5-Amino-2-methylbenzoic Acid

| Inhibitor Series | BTK IC50 (nM) | Cell Line Activity | Selectivity Index |

|---|---|---|---|

| 2,5-Diaminopyrimidine | 0.5-5.0 | Multiple B-cell lines | >300-fold |

| Pyrimidine derivatives | 1.0-10.0 | Germinal center B-cell lymphoma | >200-fold |

| Covalent inhibitors | 0.4-8.7 | Chronic lymphocytic leukemia | >250-fold |

Clinical trials have demonstrated that BTK inhibitors derived from 5-amino-2-methylbenzoic acid exhibit overall response rates exceeding 85% in relapsed or refractory chronic lymphocytic leukemia patients [9]. The progression-free survival rates at 2 years range from 63% to 90%, depending on the specific molecular modifications incorporated during synthesis [9].

The structure-activity relationship studies reveal that the methyl group at position 2 of the benzoic acid ring provides optimal steric interactions with the BTK binding pocket, while the amino group at position 5 enables critical hydrogen bonding interactions with key residues including Met477 and Glu475 [10]. These interactions are essential for maintaining the closed conformation of the kinase domain necessary for effective inhibition [10].

Anti-Inflammatory and Antiviral Agent Design

The pharmaceutical applications of 5-amino-2-methylbenzoic acid extend beyond oncology to encompass anti-inflammatory and antiviral drug development. The compound serves as a versatile intermediate in the synthesis of non-steroidal anti-inflammatory drugs and novel antiviral agents targeting various viral pathogens [11] [12] [13].

In anti-inflammatory drug development, derivatives of 5-amino-2-methylbenzoic acid have been incorporated into hybrid compounds that combine anti-inflammatory activity with antioxidant properties [14]. These hybrid agents demonstrate enhanced therapeutic efficacy while minimizing gastrointestinal toxicity commonly associated with traditional non-steroidal anti-inflammatory drugs [14].

The compound has been utilized in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives, which exhibit superior anti-inflammatory activity compared to conventional salicylates [11]. These derivatives demonstrate enhanced selectivity for cyclooxygenase-2 inhibition, resulting in improved safety profiles and reduced adverse effects [11].

Table 3: Anti-inflammatory Compounds Derived from 5-Amino-2-methylbenzoic Acid

| Compound Class | COX-2 Selectivity | Anti-inflammatory Activity | Toxicity Profile |

|---|---|---|---|

| Acetamido derivatives | 10-25 fold | Superior to aspirin | Reduced GI toxicity |

| Hybrid compounds | 15-30 fold | Enhanced potency | Improved safety |

| Salicylate analogs | 5-20 fold | Comparable efficacy | Lower hepatotoxicity |

In antiviral drug development, 5-amino-2-methylbenzoic acid derivatives have demonstrated activity against herpes simplex virus, including acyclovir-resistant strains [12] [13]. The benzoylamino benzoic acid compounds derived from this scaffold exhibit effective concentrations in the low micromolar range, with favorable therapeutic indices exceeding 20:1 [12].

Research has identified benzoic acid derivatives containing the 5-amino-2-methylbenzoic acid moiety as effective inhibitors of severe acute respiratory syndrome coronavirus 2 papain-like protease [15]. These compounds demonstrate nanomolar binding affinity and represent promising candidates for coronavirus disease 2019 therapeutic development [15].

The structure-activity relationship studies for antiviral applications reveal that the amino group positioning significantly influences viral inhibition potency, with the 5-amino substitution pattern providing optimal antiviral activity [15]. The compounds exhibit steep dose-response curves with Hill coefficients ranging from -3.4 to -4.7, indicating cooperative binding mechanisms that enhance antiviral efficacy [12].

Table 4: Antiviral Activity of 5-Amino-2-methylbenzoic Acid Derivatives

| Viral Target | Effective Concentration (μM) | Therapeutic Index | Mechanism of Action |

|---|---|---|---|

| Herpes simplex virus | 0.6-1.6 | >20:1 | DNA replication inhibition |

| SARS-CoV-2 protease | 0.15-20.0 | >15:1 | Protease inhibition |

| Influenza virus | 2.0-5.0 | >10:1 | Neuraminidase inhibition |

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant